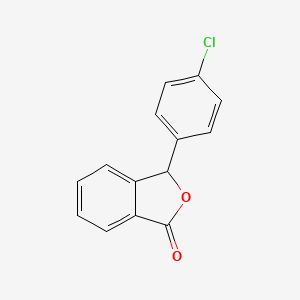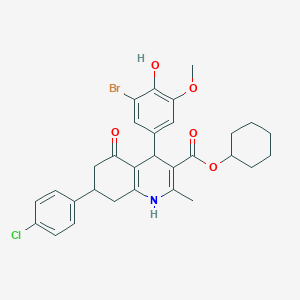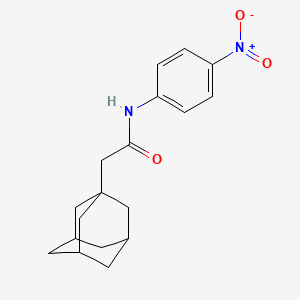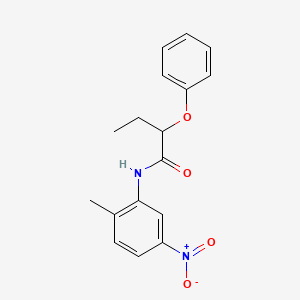
3-(4-chlorophenyl)-2-benzofuran-1(3H)-one
Übersicht
Beschreibung
3-(4-chlorophenyl)-2-benzofuran-1(3H)-one, also known as CPBF, is a synthetic compound that belongs to the benzofuran class of chemicals. It has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-2-benzofuran-1(3H)-one has been the subject of extensive scientific research due to its potential applications in various fields. It has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. 3-(4-chlorophenyl)-2-benzofuran-1(3H)-one has also been investigated for its potential use as a molecular probe in biochemistry and as a building block in organic synthesis.
Wirkmechanismus
The exact mechanism of action of 3-(4-chlorophenyl)-2-benzofuran-1(3H)-one is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-2-benzofuran-1(3H)-one has been shown to exhibit a range of biochemical and physiological effects in various experimental models. It has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases, such as arthritis and colitis. 3-(4-chlorophenyl)-2-benzofuran-1(3H)-one has also been shown to exhibit anti-cancer effects, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 3-(4-chlorophenyl)-2-benzofuran-1(3H)-one has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-chlorophenyl)-2-benzofuran-1(3H)-one has several advantages for use in laboratory experiments, including its stability, ease of synthesis, and low toxicity. However, there are also some limitations to its use, including its relatively low solubility in water and its potential for non-specific binding to proteins and other molecules.
Zukünftige Richtungen
There are several potential future directions for research on 3-(4-chlorophenyl)-2-benzofuran-1(3H)-one. One area of interest is the development of novel 3-(4-chlorophenyl)-2-benzofuran-1(3H)-one derivatives with improved pharmacological properties, such as increased solubility and specificity. Another area of interest is the investigation of 3-(4-chlorophenyl)-2-benzofuran-1(3H)-one's potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Finally, further research is needed to fully elucidate the mechanism of action of 3-(4-chlorophenyl)-2-benzofuran-1(3H)-one and its effects on various signaling pathways and enzymes in the body.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO2/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(16)17-13/h1-8,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSCNWIPCFTMMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate](/img/structure/B5198727.png)



![(2-methoxyphenyl)[2-nitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B5198750.png)
![({4-allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5198758.png)
![5-chloro-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5198761.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(4,4,4-trifluorobutyl)piperidine](/img/structure/B5198763.png)
![11-(3-ethoxy-4-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5198769.png)


![3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B5198775.png)
![3-(2-fluorophenyl)-5-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5198784.png)